molecular formula C5H9IO B13872027 2-(Iodomethyl)-3-methyloxetane

2-(Iodomethyl)-3-methyloxetane

Cat. No.: B13872027
M. Wt: 212.03 g/mol
InChI Key: DWNAISJWBGUUED-UHFFFAOYSA-N
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Description

2-(Iodomethyl)-3-methyloxetane is an organic compound that belongs to the class of oxetanes, which are four-membered cyclic ethers. The presence of an iodomethyl group and a methyl group on the oxetane ring makes this compound particularly interesting for various chemical applications. The iodomethyl group is known for its reactivity, which can be exploited in various synthetic transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Iodomethyl)-3-methyloxetane typically involves the iodocyclization of appropriate precursors. One common method is the reaction of homoallylamines with iodine under controlled conditions to form the oxetane ring with the iodomethyl substituent . The reaction conditions often involve room temperature to slightly elevated temperatures to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar iodocyclization reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Solvents like ethyl acetate and catalysts such as sodium iodide are commonly used to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

2-(Iodomethyl)-3-methyloxetane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted oxetanes, while oxidation reactions can produce oxetane ketones or alcohols .

Scientific Research Applications

2-(Iodomethyl)-3-methyloxetane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(Iodomethyl)-3-methyloxetane involves its reactivity towards various nucleophiles and electrophiles. The iodomethyl group acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The oxetane ring can also undergo ring-opening reactions, leading to the formation of new functional groups and structures .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Iodomethyl)-3-methyloxetane include:

Uniqueness

The uniqueness of this compound lies in its four-membered oxetane ring, which imparts distinct reactivity and stability compared to other cyclic ethers. The presence of both iodomethyl and methyl groups further enhances its versatility in synthetic applications .

Properties

Molecular Formula

C5H9IO

Molecular Weight

212.03 g/mol

IUPAC Name

2-(iodomethyl)-3-methyloxetane

InChI

InChI=1S/C5H9IO/c1-4-3-7-5(4)2-6/h4-5H,2-3H2,1H3

InChI Key

DWNAISJWBGUUED-UHFFFAOYSA-N

Canonical SMILES

CC1COC1CI

Origin of Product

United States

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